1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound (CAS: 1171790-81-0) is a heterocyclic organic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 2.
- A 4-ethylphenyl group attached to the pyrrolotriazole-dione scaffold.
- Methyl and ethoxy substituents on the aromatic rings, which influence electronic and steric properties.
The molecule’s complexity arises from its fused bicyclic system and multiple aromatic substituents, which may confer unique physicochemical and biological properties. While direct pharmacological data for this compound are unavailable, its structural analogs (e.g., triazole and oxadiazole derivatives) exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5/c1-4-14-6-9-16(10-7-14)30-23(31)20-21(24(30)32)29(28-26-20)13-19-25-22(27-35-19)15-8-11-17(34-5-2)18(12-15)33-3/h6-12,20-21H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFGJGYCRJJIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This step typically involves the cyclization of a suitable precursor under thermal or catalytic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is studied for its interactions with various biological targets, which could lead to the development of new drugs or diagnostic tools
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities with the target molecule:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 550–600 g/mol) is heavier than triazolone (MW ≈ 350 g/mol; ) due to its fused core and substituents.
- LogP : Predicted to be higher (~4.5) than analogs with fewer hydrophobic groups (e.g., triazolone in : LogP ~3.2), suggesting improved lipid solubility .
- Hydrogen Bonding : The oxadiazole and dione groups provide hydrogen-bond acceptors, similar to the triazolone in , which may enhance target binding .
Hypothesized Bioactivity
While direct data are lacking, comparisons suggest:
- Antimicrobial Potential: Triazole-oxadiazole hybrids () show broad-spectrum activity; the target’s ethoxy groups may enhance efficacy against resistant strains .
- Anticancer Activity : Analogous 1,2,4-triazoles () inhibit tubulin polymerization; the target’s rigid core could improve selectivity .
- Anti-inflammatory Effects : Methoxy/ethoxy-substituted aromatics (e.g., ) often modulate COX-2 or NF-κB pathways .
Biological Activity
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive review of its biological activity based on various studies and findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CWORFADFDJSDFB-UHFFFAOYSA-N |
The compound features an oxadiazole ring and a pyrrolo-triazole structure which are known for their potential in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound under review has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interact with key enzymes involved in cancer cell signaling pathways such as the MAPK/ERK pathway. This interaction leads to the inhibition of cell growth and promotes programmed cell death (apoptosis) .
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole moiety possess substantial antimicrobial activity. The specific compound has been evaluated against various bacterial strains:
- Efficacy : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa .
Neuroprotective Effects
Some derivatives of oxadiazoles have been reported to exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound may help mitigate neuronal damage through its antioxidant properties .
Study on Anticancer Properties
A study published in PubMed Central highlighted the synthesis of various oxadiazole derivatives and their testing against multiple cancer cell lines. The most effective compounds demonstrated IC50 values ranging from 0.24 μM to 0.96 μM against targets such as EGFR and Src kinases .
Antimicrobial Testing
In another research effort focusing on antimicrobial activity, derivatives were tested using disc diffusion methods against a range of pathogens. Compounds similar to the one exhibited superior activity compared to standard antibiotics like gentamicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
